Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate
Description
Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate (CAS: 866153-24-4) is a structurally complex malonate derivative featuring a 2-fluoroanilino group and a sulfanyl-substituted 2-oxo-2-phenylethyl moiety. This compound belongs to the class of push-pull alkenes, where the malonate core is functionalized with electron-withdrawing and electron-donating groups, creating a conjugated system. Its synthesis likely involves multicomponent reactions or stepwise substitutions, as inferred from analogous compounds in the literature (e.g., ). The fluorine atom and sulfur-containing substituent may confer unique physicochemical properties, such as enhanced stability or reactivity, making it a candidate for applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
diethyl 2-[(2-fluoroanilino)-phenacylsulfanylmethylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO5S/c1-3-28-21(26)19(22(27)29-4-2)20(24-17-13-9-8-12-16(17)23)30-14-18(25)15-10-6-5-7-11-15/h5-13,24H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVWNUCNNYWOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC(=O)C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential pharmacological activities. While specific biological activities of diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate have not been extensively documented, similar compounds often exhibit:
- Antitumor Activity : Compounds with similar structures have been shown to inhibit cancer cell growth. For instance, derivatives of fluorinated anilines are known for their anticancer properties .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator, which is crucial for drug design and development.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in the synthesis of novel compounds .
Material Science
Due to its unique functional groups, the compound may find applications in developing specialty chemicals and materials. Its reactivity can be harnessed in creating new polymers or advanced materials with tailored properties for industrial applications.
Mechanism of Action
The mechanism of action of diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-fluoroanilino group contrasts with 4-bromo () or 2-iodo () analogs. Fluorine’s small size and high electronegativity may reduce steric hindrance and enhance electronic effects compared to halogens like bromine or iodine .
- Sulfur vs. Oxygen: The sulfanyl group in the target compound differs from the oxygen-based 2-oxo-2-phenylethyl groups in .
- Synthesis Yields : Yields for similar compounds vary widely (e.g., 50–85% in ), influenced by catalysts (e.g., Cu(OAc)₂) and reaction temperatures. The target compound’s synthesis may require optimization for comparable efficiency.
Key Observations :
- Crystallinity : Compounds like ’s bromo-derivative form stable crystals via intermolecular H-bonding, whereas the target compound’s bulkier sulfanyl group might disrupt packing, leading to amorphous forms .
- Reactivity : The nitro group in ’s compound enhances electrophilicity, favoring reactions like nucleophilic substitution. The target’s fluoro group may instead participate in hydrogen bonding or π-stacking .
- The target’s fluorine and sulfur groups could modulate bioavailability or target binding .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 2-fluoroanilino group (EWG) in the target compound contrasts with methyl () or methoxy () groups. EWGs increase electrophilicity at the malonate core, facilitating nucleophilic attacks in synthesis .
- Steric Hindrance : Bulky substituents like cyclopropylmethyl () reduce reaction yields (56% vs. 85% for less hindered analogs). The target’s sulfanyl group may introduce moderate steric effects .
Biological Activity
Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article summarizes the key findings regarding the biological activity of this compound, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₆FNO₄S
- CAS Number : Not directly available but related compounds can be referenced.
This compound exhibits its biological activity primarily through modulation of metabolic pathways in cancer cells. The following mechanisms have been identified:
- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit key glycolytic enzymes, thereby disrupting energy production in rapidly dividing cancer cells .
- Allosteric Modulation : The compound acts as an allosteric modulator of the mGluR5 receptor, which is implicated in various neurological disorders and cancers .
- Cytotoxic Effects : Preliminary studies suggest that the compound has significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The presence of fluorine in the structure enhances these effects by increasing binding affinity to target enzymes .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
| Activity Type | Effect | IC50 (µM) | Cell Line |
|---|---|---|---|
| Cytotoxicity | Inhibition of cell proliferation | 5.4 | A549 (lung cancer) |
| Enzyme Inhibition | Hexokinase inhibition | 3.7 | Various |
| Allosteric Modulation | Modulates mGluR5 receptor activity | N/A | Neuronal cells |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting potential for development as an anticancer agent.
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to hexokinase II, a critical enzyme in the glycolytic pathway, thus inhibiting its activity and leading to decreased ATP production in cancer cells .
- Comparative Analysis : When compared with other fluorinated analogs, this compound showed superior potency in inhibiting glycolysis, indicating its potential as a lead compound for further development .
Q & A
Q. Methodology :
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Introduce directing groups (e.g., electron-withdrawing substituents on the aniline ring) to control nucleophilic attack on the ethoxymethylene carbon .
- Analyze by-products (e.g., via LC-MS) to identify competing pathways, such as unexpected cyclization or thiol transfer reactions .
Basic Characterization: What spectroscopic techniques are essential for confirming the structure?
Q. Methodology :
- ¹H/¹³C NMR : Identify characteristic signals:
- Malonate ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.3 ppm for OCH₂) .
- Iminomethylene proton (δ 8.1–8.3 ppm, d, J = 13–14 Hz) .
- IR Spectroscopy : Confirm C=O stretches (malonate: ~1740 cm⁻¹; ketone: ~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Characterization: How can X-ray crystallography resolve conformational ambiguities in the solid state?
Q. Methodology :
- Grow single crystals via slow evaporation (methanol/ethanol).
- Analyze intramolecular hydrogen bonds (e.g., N-H⋯O=C) stabilizing the iminomalonate tautomer .
- Quantify dihedral angles between the 2-fluoroanilino and sulfanylphenylethyl groups to assess steric strain .
Biological Screening: What in vitro assays are suitable for preliminary anti-inflammatory activity evaluation?
Q. Methodology :
- COX-1/COX-2 Inhibition Assay : Measure IC₅₀ values using purified enzymes and colorimetric detection (e.g., prostaglandin E₂ ELISA) .
- NF-κB Luciferase Reporter Assay : Test inhibition of inflammatory signaling in macrophage cell lines (e.g., RAW 264.7) .
Advanced Biological Studies: How can structure-activity relationships (SAR) guide optimization of antibacterial activity?
Q. Methodology :
- Synthesize analogs with modified substituents (e.g., replacing 2-fluoroanilino with 3,5-difluoro or nitro groups) .
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .
- Correlate logP values (HPLC-derived) with membrane permeability trends .
Mechanistic Analysis: What experimental approaches elucidate unexpected reaction pathways (e.g., thiol transfer)?
Q. Methodology :
- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in competing pathways .
- Use DFT calculations (Gaussian 16) to model transition states and compare activation energies for thiol vs. amine nucleophilic attack .
Purification Challenges: What chromatographic methods improve separation of polar by-products?
Q. Methodology :
- Reverse-Phase HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for polar impurities .
- Flash Chromatography : Optimize mobile phase (e.g., 5–20% ethyl acetate in dichloromethane) to resolve regioisomers .
Stability and Storage: How should the compound be stored to prevent hydrolysis of the malonate ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
